Nafithromycin - 1691240-78-4

Nafithromycin

Catalog Number: EVT-10952845
CAS Number: 1691240-78-4
Molecular Formula: C42H62N6O11S
Molecular Weight: 859.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nafithromycin is under investigation in clinical trial NCT02903836 (Phase II Study of Oral Nafithromycin in CABP).
Overview

Nafithromycin, also known by its International Nonproprietary Name WCK 4873, is a novel lactone ketolide antibiotic. It has been developed primarily for its effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. Nafithromycin exhibits significant activity against Streptococcus pneumoniae and Streptococcus pyogenes, making it a crucial candidate in the fight against multidrug-resistant infections .

Source

Nafithromycin was synthesized at Wockhardt Research Centre and has undergone extensive preclinical and clinical evaluations to assess its antibacterial properties and safety profile . The compound is derived from modifications of existing macrolide structures, aiming to enhance efficacy and reduce resistance.

Classification

Nafithromycin belongs to the class of antibiotics known as ketolides, which are semi-synthetic derivatives of macrolides. Ketolides are characterized by their ability to inhibit bacterial protein synthesis by binding to the ribosome, similar to macrolides but with modifications that confer improved activity against resistant strains .

Synthesis Analysis

Methods

The synthesis of nafithromycin involves several key steps, utilizing a chiral pool approach to ensure the correct stereochemistry. The process typically includes:

  1. Formation of the lactone ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Side chain attachment: The side chain is introduced via nucleophilic substitution or coupling reactions, often using chiral intermediates to maintain stereochemical integrity.
  3. Purification: The final product is purified using techniques such as chromatography to achieve high purity levels (over 97%) necessary for biological testing .

Technical details include the use of specific reagents and conditions optimized for yield and purity, with careful monitoring of reaction parameters.

Molecular Structure Analysis

Structure

Nafithromycin's molecular structure features a unique lactone ring fused with a biheteroaryl moiety. The presence of an amidoxime function contributes to its antibacterial activity. Structural analysis through X-ray crystallography has provided insights into its three-dimensional arrangement, confirming the integrity of its functional groups essential for interaction with bacterial ribosomes .

Data

  • Molecular Formula: C₁₅H₁₄N₂O₃S
  • Molecular Weight: 302.35 g/mol
  • Key Functional Groups: Lactone, amidoxime, ketone.
Chemical Reactions Analysis

Reactions

Nafithromycin undergoes various chemical reactions that are critical for its synthesis and functionality:

  1. Hydrolysis: The lactone ring can hydrolyze under acidic or basic conditions, affecting its stability and activity.
  2. Nucleophilic substitutions: These reactions are essential for introducing side chains during synthesis.
  3. Redox reactions: The presence of the ketone group allows for potential redox chemistry that could modify its pharmacological properties.

Technical details regarding reaction conditions (temperature, solvent systems) are crucial for optimizing yields and minimizing by-products.

Mechanism of Action

Process

Nafithromycin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation and thereby halting bacterial growth. This mechanism is similar to that of macrolides but enhanced by nafithromycin's structural modifications that allow it to overcome common resistance mechanisms .

Data

  • Minimum Inhibitory Concentration (MIC) values indicate that nafithromycin is effective at low concentrations against resistant strains:
    • MIC against Streptococcus pneumoniae: as low as 0.015 mg/L in some cases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and methanol; limited solubility in water.
  • Stability: Stable under acidic conditions but sensitive to alkaline hydrolysis.

Chemical Properties

  • pKa: Not well-defined due to complex interactions in solution.
  • Partition Coefficient (log P): Indicative of moderate lipophilicity, affecting absorption and distribution in biological systems.

Relevant data from studies highlight the importance of these properties in determining the drug's pharmacokinetics and bioavailability .

Applications

Nafithromycin is primarily positioned as an antibiotic for treating respiratory tract infections caused by resistant bacteria. Its effectiveness against strains resistant to erythromycin and clindamycin makes it a valuable option in clinical settings where traditional antibiotics fail. Ongoing research continues to explore its potential applications in treating other bacterial infections and its safety profile in various populations .

Introduction to Nafithromycin in the Context of Antimicrobial Resistance (AMR)

Nafithromycin as a Novel Lactone-Ketolide: Historical Development and Global Significance

Nafithromycin belongs to the ketolide subclass of macrolides, characterized by a 3-keto group replacing the L-cladinose sugar in its 14-membered lactone ring. This structural modification confers potent activity against bacterial strains resistant to conventional macrolides like azithromycin and erythromycin. Synthesized through a complex 17-step chemical process, the molecule integrates a carbamate ring at the C11-C12 position and a quinoline moiety attached via a linker at the C6 position. These modifications enhance ribosomal binding affinity and enable activity against pathogens expressing erm or mef-mediated resistance mechanisms [1] [9].

The compound emerged from systematic drug discovery efforts initiated in 2010 by Wockhardt Limited, culminating in extensive multinational clinical trials across the United States, Europe, and India. Its development trajectory exemplifies the challenges in modern antibiotic innovation: requiring ₹500 crore (approximately $60 million USD) and 14 years to transition from preclinical research to regulatory submission. This investment underscores the scientific and economic complexities of novel antibiotic development, particularly given the pharmaceutical industry’s general retreat from this therapeutic area due to unfavorable market dynamics [5] [8] [9].

Table 1: Key Milestones in Nafithromycin Development

YearDevelopment PhaseSignificance
2010Discovery InitiationCompound screening and optimization
2018-2022Phase I/II Clinical TrialsSafety and dose-ranging studies across international sites
2023-2024Phase III Clinical TrialsPivotal efficacy studies in CABP patients (n=1,200+)
2024Regulatory SubmissionFiled with Central Drugs Standard Control Organisation (CDSCO)

Phase III clinical data demonstrated compelling evidence of nafithromycin’s biochemical superiority: a 97% efficacy rate against community-acquired bacterial pneumonia pathogens, surpassing azithromycin’s potency by tenfold. This efficacy stems from its dual binding to domains II and V of the 23S rRNA within the bacterial 50S ribosomal subunit, inhibiting protein synthesis even in strains with prevalent ribosomal methylation resistance mechanisms. Such biochemical innovation marks the first substantive advance in macrolide chemistry since telithromycin’s introduction in the 1980s, addressing a critical void in the antibacterial arsenal [1] [4] [9].

Role of Nafithromycin in Addressing the Global AMR Crisis: Pathogen-Specific Challenges

Nafithromycin exhibits targeted activity against Gram-positive and atypical respiratory pathogens responsible for significant antimicrobial resistance-related mortality. Its microbiological spectrum specifically addresses resistance gaps in Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, and Legionella pneumophila—pathogens collectively responsible for over 2 million global pneumonia deaths annually. India’s burden is particularly acute, accounting for 23% of global community-acquired pneumonia cases (approximately 4 million annually), with escalating resistance to first-line macrolides exceeding 40% in recent surveillance reports [2] [5] [8].

Table 2: Pathogen-Specific Activity Profile of Nafithromycin

PathogenMIC90 (µg/mL)Resistance Bypass MechanismClinical Significance
Streptococcus pneumoniae (macrolide-resistant)≤0.25Ribosomal methylation (ermB) evasion65% of multidrug-resistant CABP cases
Haemophilus influenzae0.5Enhanced membrane penetrationβ-lactamase producing strains
Mycoplasma pneumoniae0.0350S subunit binding affinityMacrolide-resistant mutations (23S rRNA)
Legionella pneumophila0.12Intracellular accumulationHospital-acquired pneumonia outbreaks

The compound’s three-day therapeutic regimen achieves pharmacokinetic superiority through extensive tissue distribution (volume of distribution: 800L) and sustained lung epithelial lining fluid concentrations exceeding the MIC90 for respiratory pathogens for over 96 hours post-administration. This pharmacodynamic profile enables comparable clinical outcomes to seven-day moxifloxacin regimens, as demonstrated in pivotal trials. Such efficiency is critical for antimicrobial stewardship, potentially reducing selection pressure and resistance emergence by shortening therapy duration. Nafithromycin thus represents a pathogen-targeted strategy within the World Health Organization’s priority pathogen list, offering a therapeutic alternative precisely where resistance has eroded existing treatments [1] [4] [5].

Strategic Importance of Nafithromycin in Low- and Middle-Income Countries (LMICs)

The accessibility of effective antibiotics remains profoundly inequitable: low- and middle-income countries experience 5.7 million annual deaths from inadequate access to appropriate antibiotics—far exceeding deaths attributed directly to antimicrobial resistance. Nafithromycin’s development specifically addresses this paradox in pneumonia management, where LMICs bear 95% of the global childhood pneumonia mortality burden. Its public health value proposition integrates scientific innovation with practical delivery advantages: stability at tropical temperatures, oral administration feasibility, and a streamlined three-day regimen that enhances adherence in resource-constrained settings [3] [5] [9].

India’s indigenous development model—combining Wockhardt’s pharmaceutical expertise with ₹8 crore Biotechnology Industry Research Assistance Council funding for phase III trials—demonstrates a replicable pathway for LMIC antibiotic innovation. This public-private partnership overcame critical barriers that typically impede antibiotic access in LMICs: complex regulatory pathways, inadequate manufacturing infrastructure, and market failures disincentivizing investment. By localizing production and regulatory strategy within India, Nafithromycin establishes a template for end-to-end antibiotic development tailored to local epidemiological needs [6] [7] [9].

Nevertheless, sustainable access requires confronting structural challenges: regulatory harmonization across LMICs, supply chain reliability, and integration within national essential medicine lists. The African Medicines Regulatory Harmonization Initiative exemplifies regional efforts to accelerate registration, though Nafithromycin’s affordability remains contingent on tiered pricing models and domestic manufacturing scale-up. Strategically, its development aligns with India’s National Action Plan on Antimicrobial Resistance 2.0, which prioritizes research innovation alongside surveillance strengthening—a holistic approach essential for translating scientific advancement into reduced antimicrobial resistance mortality in vulnerable populations [3] [6] [9].

Properties

CAS Number

1691240-78-4

Product Name

Nafithromycin

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide

Molecular Formula

C42H62N6O11S

Molecular Weight

859.0 g/mol

InChI

InChI=1S/C42H62N6O11S/c1-13-28-42(9)30(29(39(53)58-42)35(43)47-59-25(7)36-45-46-37(60-36)26-16-14-15-17-44-26)22(4)31(49)20(2)19-41(8,54-12)34(23(5)32(50)24(6)38(52)56-28)57-40-33(51)27(48(10)11)18-21(3)55-40/h14-17,20-25,27-30,33-34,40,51H,13,18-19H2,1-12H3,(H2,43,47)/t20-,21-,22-,23+,24-,25+,27+,28-,29-,30+,33-,34-,40+,41-,42-/m1/s1

InChI Key

RLFCSBSRGRJFRO-QAOQTAGDSA-N

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)C(=NOC(C)C4=NN=C(S4)C5=CC=CC=N5)N)C

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)[C@@H](C(=O)O2)/C(=N/O[C@@H](C)C4=NN=C(S4)C5=CC=CC=N5)/N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.